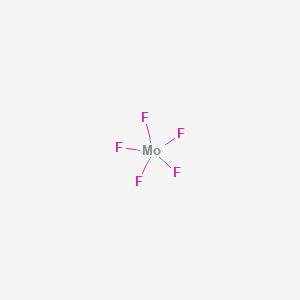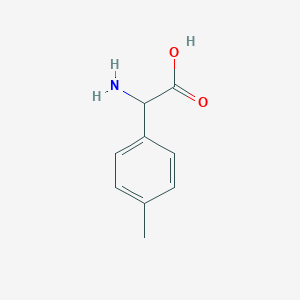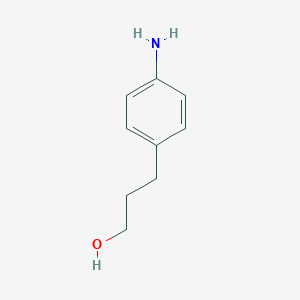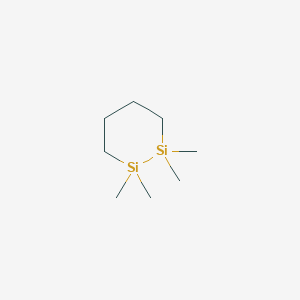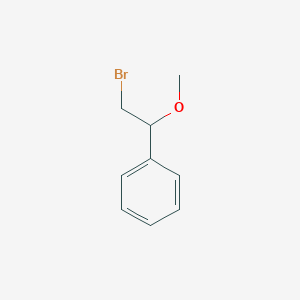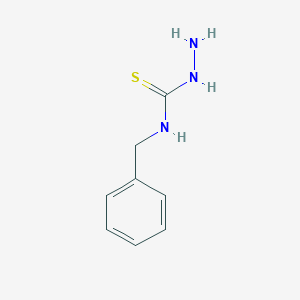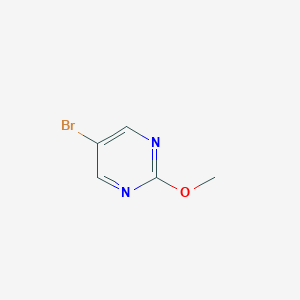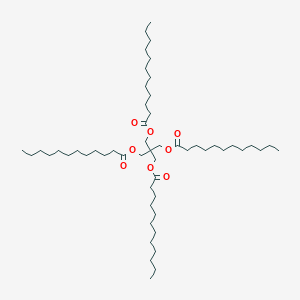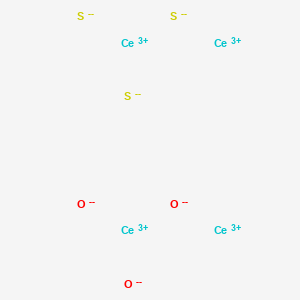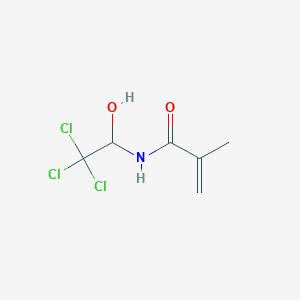
N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide (TCHMA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. TCHMA is a water-soluble monomer that is used in the synthesis of various polymers and copolymers. It has been extensively studied for its potential applications in the fields of biomedicine and materials science.
作用機序
The mechanism of action of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide is not well understood. However, it is believed that N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide can undergo hydrolysis in the presence of water to form trichloroethanol and methacrylic acid. The resulting methacrylic acid can then undergo polymerization to form various polymers and copolymers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide have not been extensively studied. However, studies have shown that N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide is not toxic to cells and can be used in the synthesis of biocompatible materials.
実験室実験の利点と制限
One of the main advantages of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide is its water solubility, which makes it easy to handle and use in lab experiments. N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide can also be easily polymerized to form various polymers and copolymers. However, one limitation of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide is its reactivity with water, which can make it difficult to store and handle.
将来の方向性
There are numerous future directions for the study of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide. One potential area of research is the development of new hydrogels for drug delivery and tissue engineering. Another potential area of research is the synthesis of new copolymers with unique properties for use in the development of new materials. Additionally, the mechanism of action of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide could be further studied to better understand its potential applications in various fields.
合成法
N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide can be synthesized through the reaction of methacryloyl chloride with trichloroethanol in the presence of a base catalyst. The resulting product is a colorless liquid that can be purified through distillation or chromatography.
科学的研究の応用
N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide has been studied extensively for its potential applications in the fields of biomedicine and materials science. It has been used in the synthesis of hydrogels, which have been investigated for their potential use in drug delivery and tissue engineering. N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide has also been used in the synthesis of copolymers, which have been studied for their potential use in the development of new materials with unique properties.
特性
CAS番号 |
14825-93-5 |
|---|---|
製品名 |
N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide |
分子式 |
C6H8Cl3NO2 |
分子量 |
232.5 g/mol |
IUPAC名 |
2-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)prop-2-enamide |
InChI |
InChI=1S/C6H8Cl3NO2/c1-3(2)4(11)10-5(12)6(7,8)9/h5,12H,1H2,2H3,(H,10,11) |
InChIキー |
HYIOVDDWOCTHOG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC(C(Cl)(Cl)Cl)O |
正規SMILES |
CC(=C)C(=O)NC(C(Cl)(Cl)Cl)O |
その他のCAS番号 |
14825-93-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



